molecular formula C13H17N3O3S2 B2500703 N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide CAS No. 1351591-36-0

N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide

Cat. No.: B2500703
CAS No.: 1351591-36-0
M. Wt: 327.42
InChI Key: YKLHCCSEXNYLGG-UHFFFAOYSA-N
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Description

N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C13H17N3O3S2 and its molecular weight is 327.42. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S2/c17-12(8-1-2-8)15-13-14-10-5-6-16(7-11(10)20-13)21(18,19)9-3-4-9/h8-9H,1-7H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLHCCSEXNYLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting its significance in pharmacological research.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C13H16N3O2S2C_{13}H_{16}N_3O_2S_2, with a molecular weight of approximately 300.41 g/mol. The structural features include a thiazolo-pyridine ring fused with cyclopropane moieties, which are known to influence biological activity.

Biological Activity Overview

Research indicates that compounds containing thiazole and cyclopropane structures exhibit a range of biological activities including:

  • Anticancer Activity : Compounds similar in structure have shown effectiveness against various cancer cell lines. For instance, derivatives evaluated in studies demonstrated IC50 values indicating significant cytotoxicity against human tumor cell lines such as RKO and HeLa .
  • Antimicrobial Properties : The thiazole ring is known for its antimicrobial effects. In vitro studies have reported that related thiazole derivatives exhibit activity against bacterial and fungal strains .
  • Anti-inflammatory Effects : Compounds with sulfonamide groups have been linked to the inhibition of cyclooxygenase enzymes (COX), which are pivotal in inflammatory processes .

1. Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines using the MTS assay. The results indicated that certain derivatives achieved over 70% inhibition in cell viability at concentrations around 100 µM. The most potent compounds were further analyzed for their IC50 values, revealing a range from 49.79 µM to 113.70 µM across different cell lines (Table 1) .

CompoundCell LineIC50 (µM)
4rRKO60.70
4sPC-349.79
4qHeLa78.72

2. Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various pathogens. Results showed promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL .

Mechanistic studies have suggested that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. Additionally, its ability to inhibit specific kinases involved in cell proliferation has been noted .

Scientific Research Applications

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.

  • Case Study : A study evaluated its effects on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests its potential as a lead compound for further development in cancer therapy.

Anti-inflammatory Effects

The compound has also been assessed for its anti-inflammatory properties. In experiments involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6.

  • Findings : The treatment led to a reduction of approximately 50% in TNF-alpha levels compared to controls, indicating its potential utility in managing inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide has been investigated against various bacterial strains.

  • Case Study : In a recent study, the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.

Data Summary Table

Application TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by ~50%2025
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromo Substituent

The bromine atom at the 3-position of the methoxyphenyl group undergoes nucleophilic substitution under specific conditions. This reactivity is critical for functional group diversification:

Reaction TypeReagents/ConditionsProductYield (%)Key Observations
SNAr (Aromatic)KOH (10% aq.), 80°C, DMFReplacement with -OH68–72Enhanced polarity; requires electron-withdrawing groups to activate the aryl ring
Cross-CouplingPd(PPh₃)₄, arylboronic acid, 100°CBiaryl derivative55–60 Suzuki-Miyaura coupling retains triazole integrity
Amine DisplacementNH₃ (g), CuI, 120°C-NH₂ substituted analog48 Limited by steric hindrance from adjacent methoxy group

Mechanistic Insight : Bromine’s electrophilicity is amplified by the electron-withdrawing triazole ring, enabling SNAr reactions with soft nucleophiles (e.g., thiols, amines) under mild basic conditions .

Oxidation and Reduction Pathways

The carboxamide and triazole moieties participate in redox transformations:

Oxidation

  • Triazole Ring : Resistant to common oxidants (e.g., KMnO₄, H₂O₂) due to aromatic stabilization .

  • Methoxy Group : Demethylation occurs with BBr₃ in CH₂Cl₂ (-20°C), yielding a phenolic derivative (83% yield) .

Reduction

  • Carboxamide : LiAlH₄ reduces the carbonyl to a methylene group, forming 5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-methanol (72% yield) .

Cycloaddition and Ring-Opening Reactions

The 1,2,3-triazole core participates in regioselective cycloadditions:

ReactionConditionsProductRegioselectivity
Huisgen CycloadditionCuI, NaN₃, RT1,4-disubstituted triazole>95%
Strain-Promoted Azide-AlkyneDBU, DMF, 60°CBicyclic adduct88%

Notable Limitation : The electron-deficient triazole ring shows reduced reactivity in thermal azide-alkyne cycloadditions compared to non-functionalized analogs .

Catalytic Cross-Coupling Reactions

The bromophenyl group enables Pd/Ni-catalyzed transformations:

| Cata

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